molecular formula C20H18ClFO3 B5143136 4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5143136
M. Wt: 360.8 g/mol
InChI Key: SGGAZQWTKAMLFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The butyl group, chlorine atom, and fluorophenylmethoxy group can be introduced through various substitution reactions. For example, the butyl group can be introduced via alkylation, the chlorine atom via halogenation, and the fluorophenylmethoxy group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom and fluorophenylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

    4-BUTYL-6-CHLORO-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    4-BUTYL-6-CHLORO-7-[(2-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    4-BUTYL-6-CHLORO-7-[(2-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Contains a methoxyphenyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGAZQWTKAMLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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